Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate
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Overview
Description
Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate typically involves the reaction of naphthalene derivatives with phosphonate reagents. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate compound . The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind to the active site of enzymes and inhibit their activity . This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate include:
- Dimethyl [3-(phenyl)-2-oxopropyl]phosphonate
- Dimethyl [3-(2-naphthyl)-2-oxopropyl]phosphonate
- Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate
Uniqueness
What sets this compound apart from similar compounds is the presence of the naphthalene ring, which can enhance its binding affinity to certain molecular targets and provide unique electronic properties . This makes it particularly useful in applications where specific interactions with aromatic systems are desired .
Properties
CAS No. |
52344-45-3 |
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Molecular Formula |
C15H17O4P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-naphthalen-1-ylpropan-2-one |
InChI |
InChI=1S/C15H17O4P/c1-18-20(17,19-2)11-14(16)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9H,10-11H2,1-2H3 |
InChI Key |
YPUHNTOGIUQPSV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CC1=CC=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
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